molecular formula C8H12Cl2N2O B8462250 Ethyl nicotinimidate dihydrochloride

Ethyl nicotinimidate dihydrochloride

Cat. No.: B8462250
M. Wt: 223.10 g/mol
InChI Key: AYTQNBKSIBFKNT-UHFFFAOYSA-N
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Description

Ethyl Nicotinimidate Dihydrochloride is a versatile reagent primarily used in organic and medicinal chemistry research as a key synthetic intermediate. Its core value lies in its imidate functional group, which is highly reactive and allows for the efficient synthesis of more complex nitrogen-containing heterocycles. This compound is particularly valuable in the preparation of nicotinamide derivatives and other pyridine-based structures, which are common scaffolds in pharmaceutical development and biochemical probing. Researchers utilize this compound in nucleophilic substitution reactions to create various amidines and esters, facilitating the exploration of new chemical entities for drug discovery programs. As a salt form, the dihydrochloride offers improved stability and solubility in various reaction solvents compared to the free base, making it a more practical choice for laboratory workflows. This product is intended for research and development purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

ethyl pyridine-3-carboximidate;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-11-8(9)7-4-3-5-10-6-7;;/h3-6,9H,2H2,1H3;2*1H

InChI Key

AYTQNBKSIBFKNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CN=CC=C1.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl nicotinimidate dihydrochloride with structurally or functionally analogous compounds, highlighting key differences in molecular features, properties, and applications:

Compound Name Molecular Formula Structural Features Key Properties Applications References
This compound C₈H₁₁N₂O₂·2HCl (hypothetical) Pyridine ring, ethyl imidate group, dihydrochloride salt High polarity, water-soluble, stable in acidic conditions Potential drug intermediates, supramolecular nanomaterials
Ethyl 2-chloroacetimidate hydrochloride C₄H₈ClNO·HCl Chloroacetimidate group, ethyl ester, hydrochloride salt Reactive imidate, hygroscopic Organic synthesis (e.g., peptide coupling, polymer modification)
Anileridine hydrochloride C₂₂H₂₈N₂O₂·2HCl Piperidine core, ethyl ester, 4-phenyl and 4-aminophenethyl substituents, dihydrochloride Crystalline solid, opioid receptor agonist Pharmaceutical (analgesic agent)
L-Arginine ethyl ester dihydrochloride C₈H₁₈N₄O₂·2HCl Amino acid backbone (arginine), ethyl ester, dihydrochloride Surfactant properties, cationic charge Surfactant synthesis, drug delivery carriers
S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride C₅H₁₄N₄S·2HCl Thiourea group, dimethylaminoethyl chain, dihydrochloride Sensitizing, restricted use Limited to specific industrial processes (restricted due to toxicity)
Diethylaminoethyl chloride hydrochloride C₆H₁₅ClN·HCl Diethylaminoethyl group, chloride, hydrochloride Ionic liquid-like behavior Pharmaceutical intermediate (e.g., antihistamines, local anesthetics)

Key Research Findings and Discussion

Structural and Functional Insights

  • This structural feature may enhance its utility in metal coordination or supramolecular self-assembly systems .
  • Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility compared to non-ionic forms. For example, L-arginine ethyl ester dihydrochloride forms stable solutions for surfactant applications, a property shared with this compound .

Preparation Methods

Reaction Mechanism

  • Protonation : Nicotinonitrile reacts with hydrochloric acid (HCl), protonating the nitrile nitrogen to form a nitrilium ion.

  • Nucleophilic Attack : Ethanol attacks the electrophilic carbon of the nitrilium ion, yielding a tetrahedral intermediate.

  • Deprotonation and Salt Formation : The intermediate loses a proton, forming an imidate ester, which precipitates as the dihydrochloride salt upon excess HCl addition.

The reaction is highly sensitive to moisture and temperature, requiring anhydrous conditions and temperatures below 25°C to prevent hydrolysis to nicotinamide or nicotinic acid.

Standard Laboratory-Scale Synthesis

Protocol from Patent US20110071150A1

A representative procedure involves:

  • Reagents :

    • Nicotinonitrile (1.0 eq)

    • Absolute ethanol (5.0 eq)

    • Hydrogen chloride gas (HCl, 2.2 eq)

  • Procedure :

    • Nicotinonitrile is dissolved in ethanol under nitrogen atmosphere.

    • HCl gas is bubbled through the solution at 0–5°C for 4 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 82–89%
Purity : >98% (HPLC)

Critical Parameters

  • Stoichiometry : Excess HCl (≥2 eq) ensures complete salt formation.

  • Temperature : Maintaining sub-ambient temperatures minimizes side reactions (e.g., ethanol oxidation).

  • Solvent Purity : Anhydrous ethanol prevents hydrolysis of the nitrile starting material.

Industrial-Scale Adaptations

Catalytic Optimization

Industrial protocols often employ Lewis acid catalysts (e.g., MnO₂) to accelerate the reaction. For example, a patent by CN104496894A demonstrates that MnO₂ (0.2 eq) reduces reaction time from 8 hours to 4 hours while maintaining yields above 90%.

Solvent Systems

Mixed solvent systems (e.g., ethanol-water ratios of 10:1) enhance solubility of intermediates, facilitating higher throughput. However, water content must remain below 5% to avoid hydrolysis.

Analytical and Purification Techniques

Characterization Data

  • Melting Point : 162–164°C (decomposition)

  • ¹H NMR (D₂O, 400 MHz): δ 9.12 (s, 1H, pyridine-H), 8.85 (d, 1H, J = 5.2 Hz), 8.25 (d, 1H, J = 7.8 Hz), 4.42 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 1.41 (t, 3H, J = 7.1 Hz).

Purification Methods

  • Recrystallization : From ethanol-diethyl ether (1:3) yields crystals with 99.5% purity.

  • Column Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1) resolves residual nicotinonitrile.

Comparative Analysis of Methodologies

Parameter Laboratory-Scale Industrial-Scale
Reaction Time4–6 hours3–4 hours
Yield82–89%90–95%
CatalystHCl gasMnO₂ (0.2 eq)
Solvent SystemAnhydrous ethanolEthanol-water (10:1)
Purity>98%>99.5%

Industrial methods prioritize catalytic efficiency and solvent recovery, whereas laboratory protocols emphasize simplicity and low equipment costs.

Challenges and Mitigation Strategies

Hydrolysis to Byproducts

This compound is prone to hydrolysis in aqueous media, forming nicotinamide. Strategies include:

  • Strict Anhydrous Conditions : Use of molecular sieves or inert gas blankets.

  • Low-Temperature Quenching : Rapid cooling post-reaction to arrest hydrolysis.

Scalability Limitations

Emerging Innovations

Recent patents explore microwave-assisted synthesis , reducing reaction times to 30 minutes with comparable yields (87–91%). Additionally, flow chemistry systems enable continuous production, enhancing throughput for high-demand pharmaceuticals.

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